![molecular formula C22H22N2O4 B11628651 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11628651.png)
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound of interest in drug discovery and development.
Industry: It can be used in the development of dyes, pigments, and other materials due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include binding to active sites, inhibition of enzymatic activity, or modulation of receptor functions, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used in the treatment of malaria and autoimmune diseases.
Cinchonine: Another antimalarial agent.
Uniqueness
What sets 3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and application in various fields.
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(2,3-dimethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-5-28-22(26)17-12-23-19-10-9-15(21(25)27-4)11-16(19)20(17)24-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,23,24) |
InChI Key |
WFWXNVURROVILW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


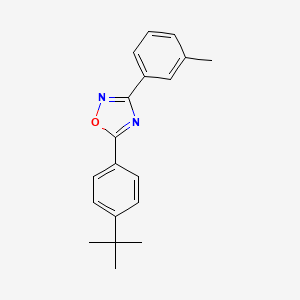
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628583.png)
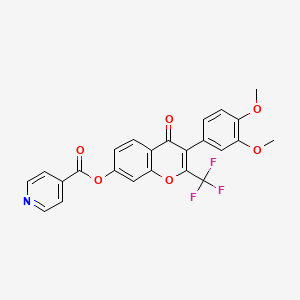
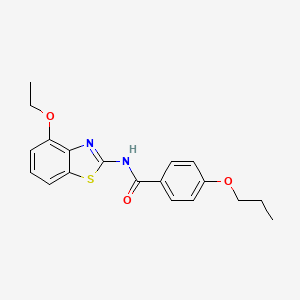
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)
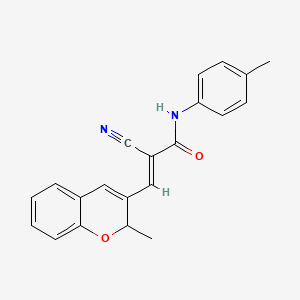
![3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628615.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B11628635.png)
![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628639.png)
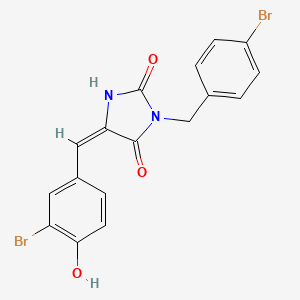
![4-[(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11628658.png)
![N-[(Z)-[(3,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11628661.png)
![(5Z)-3-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628663.png)
